2-Acetyl-5-(3-fluorophenyl)furan
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Overview
Description
2-Acetyl-5-(3-fluorophenyl)furan is an organic compound belonging to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of an acetyl group at the 2-position and a fluorophenyl group at the 5-position makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
It’s known that af is a valuable food additive and a pharmaceutical intermediate for the synthesis of antibiotics .
Mode of Action
Furan derivatives, in general, have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas due to their remarkable therapeutic efficacy .
Biochemical Pathways
The biochemical pathway involved in the synthesis of AF is the catalytic cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a ZrO2 catalyst . This process is a part of the broader ketonization reactions used for the valorization of biomass-derived carboxylic acids .
Result of Action
Furan derivatives, in general, have been found to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
The action of AF, like many other compounds, can be influenced by various environmental factors. For instance, the synthesis of AF via the catalytic cross-ketonization process is optimized at a temperature of 350°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-acetyl-5-(3-fluorophenyl)furan involves the cross-ketonization of methyl 2-furoate with carboxylic acids. This reaction is catalyzed by a ZrO₂ catalyst under continuous-flow, gas-phase conditions at 350°C . Another method involves the reaction of acetic acid, acetic anhydride, and a zinc salt catalyst with furans under controlled temperature and pressure conditions .
Industrial Production Methods
The industrial production of this compound typically involves optimizing the molar ratio of reactants and reaction conditions to achieve high selectivity and conversion rates. The process often includes steps for recycling acetic acid and refining the product through distillation .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-(3-fluorophenyl)furan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted furans or phenyl derivatives.
Scientific Research Applications
2-Acetyl-5-(3-fluorophenyl)furan has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Acetylfuran: Lacks the fluorophenyl group, making it less versatile in certain applications.
5-(3-Fluorophenyl)furan: Lacks the acetyl group, affecting its reactivity and biological activity.
2-Acetyl-5-methylfuran: Contains a methyl group instead of a fluorophenyl group, leading to different chemical and biological properties.
Uniqueness
2-Acetyl-5-(3-fluorophenyl)furan is unique due to the presence of both the acetyl and fluorophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[5-(3-fluorophenyl)furan-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c1-8(14)11-5-6-12(15-11)9-3-2-4-10(13)7-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSUQLVKARFLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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